molecular formula C12H14F2N2O2 B8173688 Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate

Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate

Cat. No.: B8173688
M. Wt: 256.25 g/mol
InChI Key: LJXSMCCNYMOROP-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate is a synthetic organic compound that features a benzoate ester functional group, an amino group, and a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate: can be compared with other benzoate esters and pyrrolidine derivatives, such as:

Uniqueness

  • The presence of the difluoropyrrolidine moiety distinguishes this compound from other similar compounds, providing unique steric and electronic properties that can enhance its biological activity and selectivity.

Properties

IUPAC Name

methyl 4-amino-2-(3,3-difluoropyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-18-11(17)9-3-2-8(15)6-10(9)16-5-4-12(13,14)7-16/h2-3,6H,4-5,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXSMCCNYMOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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